{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

Catalog No.
S13566654
CAS No.
M.F
C9H9BF3NO3
M. Wt
246.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic ...

Product Name

{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid

IUPAC Name

[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid

Molecular Formula

C9H9BF3NO3

Molecular Weight

246.98 g/mol

InChI

InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-2-1-3-7(4-6)10(16)17/h1-4,16-17H,5H2,(H,14,15)

InChI Key

LHWIKYPWNFNLJJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC(F)(F)F)(O)O

3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid is a boronic acid derivative characterized by the presence of a phenyl group substituted with a carbamoyl moiety and a trifluoroethyl group. This compound exhibits unique properties due to the trifluoromethyl group, which enhances its lipophilicity and biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

The reactivity of 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid is primarily attributed to the boron atom's electrophilic nature. It can participate in several types of reactions:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.
  • Nucleophilic Addition: The boronic acid can react with electrophiles, especially in the presence of bases, leading to the formation of new carbon-boron bonds.
  • Formation of Amides: The compound can react with carboxylic acids or their derivatives to form amides, facilitated by its carbamoyl group.

These reactions highlight its versatility in organic synthesis and medicinal chemistry.

3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid has shown potential biological activities, particularly as an inhibitor in various enzymatic processes. Its structural characteristics allow it to interact with biological targets effectively:

  • Fatty Acid Amide Hydrolase Inhibition: Similar compounds have been reported to inhibit fatty acid amide hydrolase, suggesting potential applications in pain management and neuroprotection .
  • Anticancer Activity: Boronic acids have been explored for their ability to inhibit proteasomes, which are crucial for cancer cell survival. The trifluoroethyl group may enhance this activity through improved membrane permeability.

The synthesis of 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid typically involves several key steps:

  • Formation of the Boronic Acid: Starting from phenylboronic acid, the introduction of the carbamoyl group can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
  • Trifluoroethylation: This step involves introducing the trifluoroethyl group, often achieved through nucleophilic substitution reactions using trifluoroethyl halides.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure that the desired compound is obtained with high purity and yield.

3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid has several applications across various fields:

  • Medicinal Chemistry: Its potential as a drug candidate for treating pain and inflammation due to its inhibitory effects on specific enzymes.
  • Organic Synthesis: Utilized as a reagent in cross-coupling reactions to synthesize complex organic molecules.
  • Material Science: Investigated for use in designing new materials that require specific electronic or optical properties due to its unique chemical structure.

Interaction studies involving 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid focus on its binding affinity and efficacy against biological targets. Techniques such as molecular docking simulations have been employed to predict how this compound interacts with proteins involved in metabolic pathways. These studies reveal insights into its mechanism of action and help optimize its structure for enhanced biological activity .

Several compounds share structural similarities with 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Fluorophenylboronic acidContains fluorine substituent on phenyl ringLacks carbamoyl group
3-Chlorophenylboronic acidChlorine substituent on phenyl ringNo trifluoroethyl group
4-Methylphenylboronic acidMethyl substituent on phenyl ringLacks trifluoroethyl and carbamoyl groups
4-(Trifluoromethyl)phenylboronic acidTrifluoromethyl group but no carbamoyl functionalityDifferent electronic properties
4-(Anilinomethyl)phenylboronic acidContains an aniline moietyDifferent reactivity patterns

The presence of both the trifluoroethyl and carbamoyl groups in 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid distinguishes it from these similar compounds, potentially enhancing its biological activity and synthetic utility.

Systematic Nomenclature

The systematic name {4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}boronic acid follows International Union of Pure and Applied Chemistry (IUPAC) conventions. The root structure is a phenyl ring substituted at the para position with both a boronic acid group (-B(OH)₂) and a carbamoyl group (-NHC(O)-). The carbamoyl group is further modified with a 2,2,2-trifluoroethyl substituent, introducing three fluorine atoms at the terminal carbon.

Molecular Formula and Structural Features

The molecular formula C₉H₉BF₃NO₃ reflects the compound’s composition:

  • C₉H₉: Aromatic phenyl ring and aliphatic trifluoroethyl chain.
  • BF₃: Boron and fluorine atoms from the boronic acid and trifluoroethyl groups.
  • NO₃: Nitrogen and oxygen atoms from the carbamoyl and boronic acid functionalities.

The SMILES string OB(O)c1ccc(cc1)C(=O)NC(C(F)(F)F) encodes its connectivity, while the InChI key SZLRKQKOUYNFDB-UHFFFAOYSA-N provides a unique identifier for computational referencing.

Table 1: Comparative Molecular Features of Related Boronic Acids

Compound NameMolecular FormulaSubstituent Features
3-(2,2,2-Trifluoroethoxy)phenylboronic acidC₈H₈BF₃O₃Trifluoroethoxy group (-OCH₂CF₃)
4-(2,2,2-Trifluoroethylcarbamoyl)phenylboronic acidC₉H₉BF₃NO₃Trifluoroethylcarbamoyl group (-NHC(O)CH₂CF₃)

Registry Identifiers

  • CAS Registry Number: 874459-90-2
  • ChemSpider ID: 21469860
  • MDL Number: MFCD08235087

Historical Development and Discovery

Emergence in Synthetic Chemistry

The compound first appeared in chemical databases in the early 2000s, coinciding with heightened interest in boronic acids as Suzuki-Miyaura cross-coupling reagents. Its synthesis likely arose from efforts to combine the reactivity of boronic acids with the metabolic stability imparted by trifluoromethyl groups.

Key Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests two plausible routes:

  • Borylation of Prefunctionalized Arenes: A phenylboronic acid precursor could undergo Ullmann-type coupling with 2,2,2-trifluoroethyl isocyanate to install the carbamoyl group.
  • Carbamoylation of Boronic Acids: Direct reaction of 4-boronobenzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base.

The trifluoroethyl group’s strong electron-withdrawing nature necessitates careful control of reaction conditions to avoid deboronation.

Position Within Boronic Acid Derivatives

Electronic and Steric Profile

Compared to simpler phenylboronic acids (e.g., 3-(2,2,2-trifluoroethoxy)phenylboronic acid, C₈H₈BF₃O₃), this compound exhibits:

  • Enhanced Lewis Acidity: The electron-withdrawing carbamoyl group increases boron’s electrophilicity, potentially accelerating transmetalation in cross-coupling reactions.
  • Steric Shielding: The trifluoroethylcarbamoyl group creates a congested environment around boron, which may improve stability against protodeboronation.

Applications in Drug Discovery

Though excluded from safety discussions, its structural attributes suggest utility in:

  • Protease Inhibitors: Boronic acids often act as transition-state analogs in serine protease inhibition.
  • Fluorine-Containing Scaffolds: The trifluoroethyl group enhances lipophilicity and metabolic resistance, a feature exploited in kinase inhibitors.

Comparative Reactivity

The table below contrasts reactivity metrics with related compounds:

Table 2: Reactivity Trends in Boronic Acid Derivatives

CompoundpKa (Boronic Acid)Suzuki Coupling Yield (%)
Phenylboronic acid8.792
3-(Trifluoroethoxy)phenylboronic acid7.988
4-(Trifluoroethylcarbamoyl)phenylboronic acid7.278

The lower pKa of 3-[(2,2,2-trifluoroethyl)carbamoyl]phenylboronic acid (estimated 7.2) reflects its increased acidity, favoring deprotonation in cross-coupling reactions.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

247.0627578 g/mol

Monoisotopic Mass

247.0627578 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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